3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

Neuroprotection Oxidative stress Structure-activity relationship

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one (CAS 892758-88-2) is a synthetic hybrid molecule that fuses a 7-methoxy-2H-chromen-2-one (7-methoxycoumarin) core with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl substituent. The 1,2,4-oxadiazole pharmacophore is associated with neuroprotective activity , while the 7-methoxycoumarin scaffold is independently recognized for antioxidant and neuroprotective effects.

Molecular Formula C20H16N2O6
Molecular Weight 380.356
CAS No. 892758-88-2
Cat. No. B2538564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
CAS892758-88-2
Molecular FormulaC20H16N2O6
Molecular Weight380.356
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C20H16N2O6/c1-24-13-6-4-11-8-14(20(23)27-16(11)10-13)19-21-18(22-28-19)12-5-7-15(25-2)17(9-12)26-3/h4-10H,1-3H3
InChIKeyHERKAECTBQHQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one (CAS 892758-88-2): A Dual-Pharmacophore Coumarin-Oxadiazole Hybrid for Neuroprotection and Cholinesterase Targeting


3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one (CAS 892758-88-2) is a synthetic hybrid molecule that fuses a 7-methoxy-2H-chromen-2-one (7-methoxycoumarin) core with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl substituent [1]. The 1,2,4-oxadiazole pharmacophore is associated with neuroprotective activity [2], while the 7-methoxycoumarin scaffold is independently recognized for antioxidant and neuroprotective effects [3]. This compound is commercially available from Life Chemicals (catalog F3411-0389) as a solid for non-human research use [1].

Why Generic Substitution Fails for 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one (CAS 892758-88-2)


Closely related analogs differing in the dimethoxyphenyl substitution pattern, the position of the methoxy group on the coumarin core, or the heterocyclic linker produce markedly different biological outcomes. For example, the 2,4-dimethoxyphenyl regioisomer (CAS 931717-88-3) lacks the defined neuroprotective EC50 data established for the 3,4-dimethoxy configuration [1]. The 6-methoxy positional isomer (CAS 892759-09-0) shifts the electron-donating substituent to a different ring position, altering electronic distribution and target binding [2]. Even within the same oxadiazole class, changing the heterocycle to a 1,2,3-triazole reduces neuroprotective potency by over 3-fold (EC50 801 vs 254 nM) [3]. These structure-activity relationships demonstrate that generic interchange risks loss of critical pharmacophoric complementarity.

Quantitative Differentiation Evidence for 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one (CAS 892758-88-2) vs. Closest Analogs


Evidence 1: 3,4-Dimethoxyphenyl-1,2,4-oxadiazole Pharmacophore Delivers Sub-Micromolar Neuroprotection, Outperforming Alternative Heterocycles

The 3,4-dimethoxyphenyl-1,2,4-oxadiazole moiety present in CAS 892758-88-2 is directly associated with potent neuroprotective activity. In a head-to-head study of chroman-based hybrids evaluated in glutamate-challenged hippocampal HT22 cells, the 1,2,4-oxadiazole analogue (Compound 3) bearing a 3,4-dimethoxyphenyl group achieved an EC50 of 254 ± 65 nM, making it the most active among all 2-substituted chroman analogues tested [1]. By contrast, the corresponding 1,2,3-triazole analogue (Compound 24) showed significantly weaker protection with an EC50 of 801 ± 229 nM, a 3.2-fold loss in potency [1]. This demonstrates that the 1,2,4-oxadiazole heterocycle with the 3,4-dimethoxy substitution pattern is a critical pharmacophore element.

Neuroprotection Oxidative stress Structure-activity relationship

Evidence 2: Coumarin/1,2,4-Oxadiazole Hybrids Exhibit Selective Human Butyrylcholinesterase (hBChE) Inhibition with Neuroprotective Activity in SH-SY5Y Cells

The coumarin/1,2,4-oxadiazole hybrid chemotype, to which CAS 892758-88-2 belongs, has demonstrated selective human butyrylcholinesterase (hBChE) inhibition coupled with neuroprotective activity. In a focused series evaluated by Zhang et al., enantiomers 5u and 5v showed hBChE IC50 values of 8.17 µM and 9.56 µM, respectively, with 9.49-fold and 7.58-fold selectivity over human acetylcholinesterase (hAChE) [1]. These compounds also protected SH-SY5Y neuroblastoma cells against Aβ25-35-induced neurotoxicity [1]. This dual BChE inhibitory/neuroprotective profile is chemotype-specific and not recapitulated by coumarin/1,3,4-oxadiazole regioisomers or simpler coumarin derivatives [2].

Alzheimer's disease Cholinesterase inhibition Neuroprotection

Evidence 3: 7-Methoxycoumarin Core Provides Independent Neuroprotective and Antioxidant Activity Not Present in Unsubstituted Coumarin

The 7-methoxy substituent on the coumarin core of CAS 892758-88-2 is not a passive structural feature. 7-Methoxycoumarin (herniarin) has been independently validated as a neuroprotective agent in vivo. In a rat model of transient focal cerebral ischemia (MCAO), herniarin reduced infarct volume and neurological deficit scores, with effects attributed to inhibition of oxidative stress and inflammation [1]. In scopolamine-induced memory impairment models, 7-methoxycoumarin significantly improved spatial memory performance [2]. By contrast, the unsubstituted coumarin analog (CAS 724446-49-5) lacks this methoxy-dependent activity, and the 6-methoxy regioisomer (CAS 892759-09-0) has not been reported to exhibit comparable in vivo neuroprotection .

Neuroprotection Antioxidant Ischemic stroke

Evidence 4: 3,4-Dimethoxyphenyl Substitution Pattern on Oxadiazole Confers Binding Affinity Advantage Over 2,4-Dimethoxy Regioisomer

The substitution pattern of the dimethoxyphenyl group on the 1,2,4-oxadiazole ring directly impacts biological activity. In the chroman hybrid series, the 3,4-dimethoxyphenyl derivative (Compound 3) was identified as the most active neuroprotective agent (EC50 = 254 nM) among all 2-substituted analogues [1]. The 2,4-dimethoxyphenyl regioisomer (CAS 931717-88-3) has not been reported to achieve comparable potency in neuroprotection models, and available database entries lack quantitative EC50/IC50 data for this compound [2]. The 3,4-dimethoxy arrangement is hypothesized to optimize electron density distribution and hydrogen-bonding capacity at the catechol-binding pocket of target proteins [1]. This positional specificity means that the 2,4-dimethoxy analog cannot be considered functionally interchangeable with CAS 892758-88-2.

Structure-activity relationship Target binding Regioisomer comparison

Optimal Research and Industrial Application Scenarios for 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one (CAS 892758-88-2)


Scenario 1: Multi-Target Anti-Alzheimer's Drug Discovery Programs Requiring Dual BChE Inhibition and Neuroprotection

CAS 892758-88-2 is ideally suited as a lead-like starting point for multi-target directed ligand (MTDL) design in Alzheimer's disease. The coumarin/1,2,4-oxadiazole chemotype has demonstrated selective hBChE inhibition (IC50 ~8–10 µM) with ~7.5–9.5-fold selectivity over hAChE, combined with protection of SH-SY5Y neuronal cells against Aβ-induced toxicity [1]. The 7-methoxycoumarin core adds an independent neuroprotective mechanism validated in vivo in cerebral ischemia models [2]. This dual pharmacology profile addresses the need for BChE-selective agents that also provide direct neuronal protection, a combination not offered by single-target cholinesterase inhibitors. Research teams should use this compound as a reference standard when benchmarking novel coumarin-oxadiazole hybrids or when establishing SAR around the dimethoxyphenyl substituent.

Scenario 2: Oxidative Stress-Mediated Neurodegeneration Models for Structure-Activity Relationship (SAR) Expansion

The 3,4-dimethoxyphenyl-1,2,4-oxadiazole pharmacophore, as validated in the chroman hybrid series (EC50 = 254 nM in HT22 cells), provides a rational starting point for SAR campaigns targeting oxidative stress-induced neuronal damage [1]. CAS 892758-88-2 replaces the chroman core with a 7-methoxycoumarin core, offering an orthogonal scaffold for exploring neuroprotective potency while retaining the validated pharmacophore. Researchers can systematically vary the coumarin substitution pattern, the oxadiazole regioisomer, or the dimethoxyphenyl group while using this compound as the central comparator. The compound's commercial availability through Life Chemicals [3] ensures that SAR campaigns can proceed without the delays associated with custom synthesis of the starting scaffold.

Scenario 3: Fluorescent Probe Development Leveraging the 7-Methoxycoumarin Fluorophore

The 7-methoxycoumarin core is a well-established fluorophore with emission in the blue region. Coupling this fluorophore to a 1,2,4-oxadiazole moiety, as in CAS 892758-88-2, creates opportunities for developing fluorescent probes for bioimaging or target engagement assays [1]. The oxadiazole ring can serve as a linker or binding element, while the 7-methoxycoumarin provides intrinsic fluorescence without requiring additional labeling. This dual functionality is not present in the unsubstituted coumarin analog (CAS 724446-49-5) or in the 6-methoxy regioisomer (CAS 892759-09-0), where the fluorophore properties differ due to altered electronic conjugation. Procurement of this specific compound enables simultaneous evaluation of biological activity and fluorescence-based readouts in cellular assays.

Scenario 4: Procurement as a Reference Standard for Analytical Method Development and Quality Control of Coumarin-Oxadiazole Libraries

CAS 892758-88-2, with its defined molecular formula (C20H16N2O6), molecular weight (380.356 g/mol), and commercial availability from Life Chemicals (catalog F3411-0389) [1], serves as a well-characterized reference standard for analytical method development. Its unique combination of structural features—7-methoxycoumarin, 1,2,4-oxadiazole, and 3,4-dimethoxyphenyl—provides distinct UV absorption, mass spectrometric, and chromatographic signatures that facilitate HPLC method calibration and LC-MS quantification of coumarin-oxadiazole compound libraries. Using this compound as a reference standard ensures method reproducibility across batches and laboratories, a critical consideration for long-term drug discovery projects.

Quote Request

Request a Quote for 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.